{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE
Description
{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a piperidino group attached to a phenyl ring
Properties
IUPAC Name |
[2-(4-nitrophenyl)sulfanylphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-12-4-1-5-13-19)16-6-2-3-7-17(16)24-15-10-8-14(9-11-15)20(22)23/h2-3,6-11H,1,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVRAVJQSULDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of a sulfanyl group. The final step involves the attachment of a piperidino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The piperidino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidino group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
{2-[(4-METHOXYPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE: Similar structure but with a methoxy group instead of a nitro group.
{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in {2-[(4-NITROPHENYL)SULFANYL]PHENYL}(PIPERIDINO)METHANONE imparts unique electronic properties, making it distinct from its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
